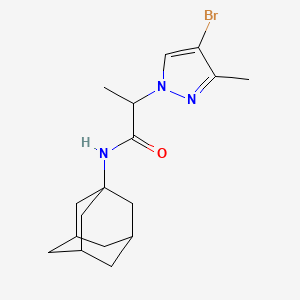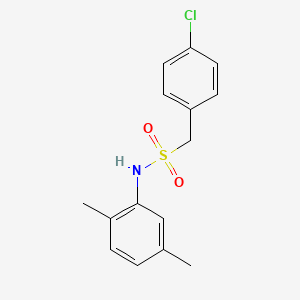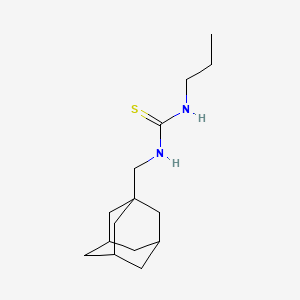
N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound characterized by its adamantyl group, a brominated pyrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 1-adamantylamine, 4-bromo-3-methyl-1H-pyrazole, and a suitable acylating agent.
Step 1 Formation of the Pyrazole Intermediate: The 4-bromo-3-methyl-1H-pyrazole can be synthesized through the bromination of 3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Step 2 Acylation Reaction: The 1-adamantylamine is reacted with the acylating agent (such as acryloyl chloride) to form the intermediate N-(1-adamantyl)propanamide.
Step 3 Coupling Reaction: The final step involves coupling the brominated pyrazole with the N-(1-adamantyl)propanamide intermediate under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the adamantyl and pyrazole moieties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Oxidized derivatives of the adamantyl or pyrazole rings.
Reduction: Reduced forms of the pyrazole or amide groups.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding Studies: Its interaction with proteins can be studied to understand binding mechanisms and develop new therapeutic agents.
Medicine
Drug Development:
Diagnostic Tools: The compound could be used in the development of diagnostic assays for various diseases.
Industry
Polymer Additives: It may be used as an additive in polymers to enhance their properties, such as thermal stability or resistance to degradation.
Coatings: Potential use in the formulation of advanced coatings with specific protective or functional properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The adamantyl group could enhance binding affinity through hydrophobic interactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(1-Adamantyl)-2-(4-fluoro-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with a fluorine atom instead of bromine.
N-(1-Adamantyl)-2-(4-iodo-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The adamantyl group provides steric bulk and hydrophobic character, while the pyrazole ring offers potential sites for hydrogen bonding and electronic interactions. These features collectively contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24BrN3O |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(4-bromo-3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C17H24BrN3O/c1-10-15(18)9-21(20-10)11(2)16(22)19-17-6-12-3-13(7-17)5-14(4-12)8-17/h9,11-14H,3-8H2,1-2H3,(H,19,22) |
InChI Key |
LEBUPWXUHOPFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10966087.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide](/img/structure/B10966093.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10966104.png)

![1-(2-Methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10966113.png)

![1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10966125.png)
![2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10966133.png)
![N-(2,5-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966149.png)
![N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966151.png)

![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-7,16-dione](/img/structure/B10966163.png)
![1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)
